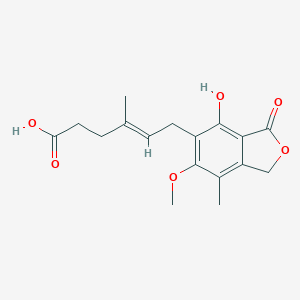

6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860315 | |

| Record name | 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-60-3 | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular and Cellular Mechanisms of Mycophenolic Acid Action

Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition

The primary molecular target of Mycophenolic acid is the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). nih.govdrugbank.comscbt.com IMPDH is a rate-limiting enzyme in the de novo pathway of guanine (B1146940) nucleotide biosynthesis. nih.govresearchgate.netnih.gov This pathway is crucial for the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for DNA and RNA synthesis. drugbank.com

There are two main isoforms of IMPDH: Type I and Type II. nih.govacs.org While IMPDH Type I is constitutively expressed in most cell types, IMPDH Type II is preferentially expressed in activated lymphocytes. acs.orgpharmgkb.orgresearchgate.net Mycophenolic acid exhibits a selective inhibition of these isoforms, being approximately 4 to 5 times more potent in inhibiting IMPDH Type II compared to Type I. pharmgkb.orgresearchgate.netresearchgate.net This selective action on the inducible isoform found in proliferating lymphocytes contributes to its potent cytostatic effects on these cells while having a lesser impact on other cell types that can utilize salvage pathways for purine (B94841) synthesis. drugbank.comresearchgate.net

| Isoform | Expression | Susceptibility to MPA Inhibition |

| IMPDH Type I | Constitutively expressed in most cell types. acs.orgpharmgkb.org | Lower |

| IMPDH Type II | Predominantly expressed in activated lymphocytes. acs.orgpharmgkb.orgresearchgate.net | Higher (approximately 4-5 times more potent inhibition than Type I). pharmgkb.orgresearchgate.netresearchgate.net |

Mycophenolic acid acts as a selective, non-competitive, and reversible inhibitor of IMPDH. nih.govdrugbank.comresearchgate.netfrontiersin.org This means that MPA does not compete with the substrate, inosine monophosphate (IMP), for binding to the enzyme's active site. acs.org Instead, it is proposed that MPA binds to a site on the enzyme, possibly the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site after the release of NADH, trapping a transient covalent intermediate of the reaction. acs.orgnih.gov This inhibition is reversible, meaning the enzyme can regain its function if MPA is removed. nih.govdrugbank.com

By inhibiting IMPDH, Mycophenolic acid effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides. drugbank.compharmgkb.orgresearchgate.net This leads to a significant depletion of the intracellular pools of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). researchgate.netfrontiersin.orgnih.gov In mitogen-stimulated human T-lymphocytes, MPA has been shown to cause a severe drop in GTP levels, to as low as 10% of that in unstimulated cells, and a concomitant fall in ATP levels by up to 50%. capes.gov.br This depletion of the guanine nucleotide pool is a primary driver of the antiproliferative and immunosuppressive effects of MPA. frontiersin.orgnih.gov The effects of MPA on intracellular GTP levels can be compensated for by the co-incubation of mononuclear cells with guanosine. nih.gov

Non-Competitive and Reversible Inhibition Kinetics

Lymphocyte-Specific Pharmacodynamics

The dependence of lymphocytes on the de novo purine synthesis pathway makes them particularly susceptible to the effects of Mycophenolic acid. drugbank.compharmgkb.orgresearchgate.netwikipedia.org Other cell types can utilize salvage pathways to generate purine nucleotides, rendering them less affected by IMPDH inhibition. drugbank.comwikipedia.org This lymphocyte-specific action is central to the immunosuppressive properties of MPA.

Mycophenolic acid potently inhibits the proliferation of T-lymphocytes. drugbank.comresearchgate.netfrontiersin.org This is a direct consequence of the depletion of guanine nucleotides, which are essential for DNA synthesis and cell cycle progression. drugbank.com MPA arrests the T-lymphocyte cell cycle at the G0/G1 phase. nih.govaai.org Studies have shown that MPA inhibits mitogen-induced proliferation of peripheral blood lymphocytes, an effect that can be reversed by the addition of guanosine. aai.org Furthermore, MPA has been observed to inhibit the activation of T-lymphocytes by down-regulating the expression of activation markers such as CD25 and CD134. nih.gov In vitro studies on rat lymphocytes demonstrated that MPA inhibited concanavalin (B7782731) A-stimulated lymphocyte proliferation and the expression of CD25 and CD134. nih.gov

Induction of Lymphocyte Apoptosis and Cell Cycle Arrest

Mycophenolic acid (MPA) exerts its immunosuppressive effects in part by inducing apoptosis, or programmed cell death, in lymphocytes. Studies on human T lymphocytic cell lines (MOLT-4) have demonstrated that MPA increases apoptosis. nih.gov This pro-apoptotic effect is a key mechanism contributing to its antiproliferative and immunosuppressive properties. nih.gov The induction of apoptosis by MPA in T lymphocytes can be mediated through mitochondrial dysfunction. nih.gov Specifically, MPA has been shown to induce changes in the mitochondrial membrane potential, leading to the cytosolic release of cytochrome c and the activation of caspase-9 and caspase-3, key executioners of the apoptotic cascade. nih.gov

In addition to apoptosis, some research suggests that MPA can also lead to lymphocyte death through a caspase-independent necrotic signal. aai.org This alternative cell death pathway is reportedly dependent on the activity of the Rho-GTPase Cdc42 and actin polymerization. aai.org

Furthermore, MPA is a potent inhibitor of lymphocyte proliferation, achieving this by arresting the cell cycle. In human T and B lymphocytic and monocytic cell lines, MPA has been shown to arrest the cell cycle in the S phase. nih.gov Other studies indicate that MPA can induce a G0/G1 phase cell cycle arrest in B cells, preventing their early activation and subsequent proliferation. aai.org This cytostatic effect is a direct consequence of the depletion of guanosine nucleotides, which are essential for DNA synthesis and cell division. aai.orgaai.org The cell cycle arrest prevents the clonal expansion of T and B cells, a critical step in the adaptive immune response.

Broader Cellular and Immunomodulatory Effects

Impact on Monocyte Differentiation and Function

Mycophenolic acid's influence extends beyond lymphocytes to affect the function and differentiation of monocytes and their derivatives, such as dendritic cells (DCs). MPA has been shown to induce the terminal differentiation of monocytes into macrophages. scispace.com In monocytic cell lines like THP-1 and U937, MPA treatment leads to an increase in cell volume, the number of lysosomes, and the accumulation of neutral lipids, all of which are indicative of differentiation. nih.gov This induced differentiation may contribute to the anti-inflammatory effects of MPA. nih.gov

Moreover, MPA can significantly impair the differentiation and maturation of human monocyte-derived dendritic cells (MDDCs) in vitro. nih.govasm.org Treatment with MPA during the differentiation of monocytes into DCs reduces the number of immature MDDCs, partly by inducing apoptosis. nih.gov It also hinders their maturation, as evidenced by the reduced expression of co-stimulatory molecules like CD40, CD86, and HLA-DR, and the maintenance of endocytic capacity, a feature of immature DCs. oup.com This impairment of DC maturation and function is an additional mechanism through which MPA exerts its immunosuppressive effects, as DCs are pivotal in initiating T-cell responses. nih.gov

Effects on Endothelial Cells and Angiogenesis

Mycophenolic acid demonstrates significant effects on endothelial cells, impacting inflammation and the formation of new blood vessels (angiogenesis).

MPA can modulate the inflammatory response at the vascular endothelium by inhibiting the expression of key adhesion molecules. In human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs), MPA has been shown to markedly inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1). capes.gov.brresearchgate.netnih.gov This inhibition occurs at both the mRNA and surface protein levels. capes.gov.brnih.gov By downregulating ICAM-1, MPA reduces the adhesion of neutrophils and mononuclear leukocytes to endothelial cells, a critical step in the inflammatory cascade. capes.gov.brresearchgate.net Interestingly, while some studies show MPA inhibits TNF-α-induced ICAM-1 expression, another study reported that MPA did not affect its expression but did increase VCAM-1 and E-selectin expression. nih.gov The inhibitory effect of MPA on ICAM-1 expression appears to be partially independent of its primary mechanism of guanosine depletion, as the addition of exogenous guanosine does not fully reverse this effect. capes.gov.brresearchgate.netnih.gov

Mycophenolic acid can also alter the production of inflammatory cytokines by various immune cells, which can, in turn, affect endothelial cell function. In a mouse model of Crohn's disease, the prodrug of MPA, mycophenolate mofetil (MMF), significantly inhibited the mRNA and serum levels of pro-inflammatory cytokines including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govresearchgate.net Similarly, in a mouse model of atherosclerosis, MMF treatment led to lower plasma concentrations of TNF-α and IL-6. jacc.org In studies involving human peripheral blood mononuclear cells (PBMCs), MPA delivered via oxygen nanobubbles was shown to reduce the secretion of IL-6 and TNF-α under both normal and hypoxic conditions. nih.gov In human umbilical vein endothelial cells (HUVECs), MPA was found to reduce the TNF-α-induced secretion of IL-6. capes.gov.brnih.gov

MPA exhibits potent anti-angiogenic properties by directly affecting endothelial cells and their precursors. capes.gov.brnih.govplos.orgaacrjournals.org It inhibits the proliferation, migration, and tube formation of endothelial cells in vitro. capes.gov.brnih.govaacrjournals.org These effects contribute to its ability to suppress the formation of new blood vessels, a process involved in chronic inflammation and tumor growth. aacrjournals.org

Furthermore, MPA has been shown to have a pro-senescent effect on vascular precursor cells, specifically endothelial colony-forming cells (ECFCs). plos.orgnih.govnih.gov Treatment with clinically relevant doses of MPA decreases the proliferation and vasculogenic potential of ECFCs by inducing a state of cellular senescence. plos.orgnih.govnih.gov This is characterized by increased expression of senescence-associated β-galactosidase and the cell cycle inhibitor p21. plos.orgnih.gov The induction of senescence in these vascular precursor cells suggests that while MPA is an effective immunosuppressant, it may also affect vascular repair and regeneration. plos.orgnih.govnih.gov

Interactive Data Tables

Research Findings on Mycophenolic Acid's Cellular Effects

| Cell Type | Effect | Key Findings | References |

|---|---|---|---|

| Lymphocytes (T and B cells) | Apoptosis Induction | MPA induces apoptosis via mitochondrial pathway (cytochrome c release, caspase-9/-3 activation). A caspase-independent necrotic pathway has also been described. | nih.govnih.govaai.org |

| Lymphocytes (B cells) | Cell Cycle Arrest | Induces G0/G1 phase arrest, preventing early activation and proliferation. | aai.org |

| Lymphocytic and Monocytic Cell Lines | Cell Cycle Arrest | Arrests cell cycle in the S phase. | nih.gov |

| Monocytes | Differentiation | Induces terminal differentiation into macrophages. | nih.govscispace.com |

| Monocyte-Derived Dendritic Cells (MDDCs) | Impaired Maturation | Reduces expression of co-stimulatory molecules (CD40, CD86, HLA-DR) and impairs allostimulatory function. | nih.govoup.com |

| Endothelial Cells (HUVECs, HAECs) | Inhibition of Adhesion Molecules | Inhibits TNF-α-induced expression of ICAM-1 at mRNA and protein levels. | capes.gov.brresearchgate.netnih.gov |

| Endothelial Cells (HUVECs) | Modulation of Cytokine Secretion | Reduces TNF-α-induced secretion of IL-6. | capes.gov.brnih.gov |

| Endothelial Colony Forming Cells (ECFCs) | Anti-Angiogenic and Pro-Senescent Effects | Decreases proliferation and vasculogenic function; induces cellular senescence via increased p21 expression. | plos.orgnih.govnih.gov |

Biosynthesis and Natural Product Chemistry of Mycophenolic Acid

Fungal Origin and Secondary Metabolism

Mycophenolic acid is a classic example of a fungal secondary metabolite, a compound not essential for the primary growth of the organism but one that often confers a selective advantage in its natural environment. oup.com Its production is a hallmark of specific fungal lineages, highlighting the diverse chemical capabilities within the fungal kingdom.

Isolation from Key Fungal Genera (e.g., Penicillium brevicompactum, Aspergillus, Paecilomyces)

The history of mycophenolic acid is intrinsically linked to the genus Penicillium. It was first discovered in Penicillium brevicompactum in 1893, making it the first antibiotic to be crystallized from a living organism. pnas.orggoogle.com Since its initial discovery, MPA has been identified in several other Penicillium species, including P. roqueforti, P. stoloniferum, and P. glabrum. plos.orgmdpi.comresearchgate.netnih.gov

Beyond Penicillium, the ability to produce MPA has been observed in other fungal genera, notably Aspergillus and Paecilomyces. oup.com This distribution across different genera suggests a complex evolutionary history of the biosynthetic gene cluster responsible for its production.

Table 1: Fungal Genera Known to Produce Mycophenolic Acid

| Fungal Genus | Key Species |

| Penicillium | P. brevicompactum, P. roqueforti, P. stoloniferum, P. glabrum |

| Aspergillus | Various species |

| Paecilomyces | Various species |

Ecological and Evolutionary Context of Production

The production of mycophenolic acid by these fungi is not a random occurrence but is believed to provide a competitive edge in their respective ecological niches. oup.com Many of the known MPA-producing fungi are found in environments such as agricultural soil, silage, fruits, and cereals. oup.com In these settings, the production of MPA, with its antifungal and antibacterial properties, likely serves as a chemical defense mechanism, inhibiting the growth of competing microorganisms. google.comasm.org

The presence of the MPA biosynthetic gene cluster in a limited but taxonomically diverse group of fungi points to a process of vertical and potentially horizontal gene transfer during their evolution. The maintenance of this complex pathway underscores the fitness advantages it confers for survival in competitive microbial communities. oup.com

Elucidation of the Biosynthetic Pathway

The biosynthesis of mycophenolic acid is a multi-step, enzymatically controlled process that involves a fascinating interplay of different subcellular compartments. pnas.orgnih.gov The pathway begins with the formation of a polyketide core, which is then elaborated through a series of modifications, including prenylation and oxidative cleavage. pnas.orgnih.gov The genes encoding the enzymes for this pathway are typically found clustered together in the fungal genome. plos.orgasm.org

Polyketide Synthase (MpaC) and Initial Precursor Formation

The journey to mycophenolic acid begins in the cytosol with the action of a non-reducing polyketide synthase (PKS) known as MpaC. oup.comnih.gov This enzyme catalyzes the foundational step: the assembly of 5-methylorsellinic acid (5-MOA). oup.comnih.gov MpaC utilizes one molecule of acetyl-CoA, three molecules of malonyl-CoA, and one molecule of S-adenosyl-L-methionine (SAM) to construct the polyketide chain and introduce a methyl group. oup.comnih.gov

This initial step is pivotal, and the mpaC gene is often used as a molecular marker to screen for potential MPA-producing fungi. researchgate.net The formation of 5-MOA is followed by its conversion to the phthalide (B148349) intermediate, 5,7-dihydroxy-4-methylphthalide (B57823) (DHMP). oup.comasm.org This transformation is mediated by the endoplasmic reticulum-bound fusion enzyme MpaDE, which possesses both P450 monooxygenase and hydrolase activities. asm.orgresearchgate.net The MpaD domain hydroxylates 5-MOA, and the MpaE domain then catalyzes a lactonization reaction to form the DHMP ring structure. asm.org

Prenyltransferase (MpaA') Activity in Farnesyl Integration

The next crucial stage in the biosynthesis is the attachment of a C15 farnesyl pyrophosphate (FPP) moiety to the DHMP core. pnas.orgplos.org This reaction is catalyzed by the prenyltransferase MpaA', which is associated with the Golgi apparatus. pnas.orgnih.gov MpaA' is a member of the UbiA prenyltransferase family and facilitates the C-prenylation of DHMP, yielding 4-farnesyl-5,7-dihydroxy-4-methylphthalide (FDHMP). pnas.orggoogle.com This step represents the convergence of the polyketide and mevalonate (B85504) pathways. google.com

Oxidative Cleavage Enzymes (e.g., MpaB', MpaDE') and Side Chain Modification

The transformation of the farnesyl side chain of FDHMP into the final seven-carbon carboxylic acid side chain of mycophenolic acid is a remarkable feat of enzymatic chemistry. This process involves oxidative cleavage and is initiated by the endoplasmic reticulum-bound oxygenase MpaB'. pnas.orgnih.gov MpaB' is a key enzyme that was long sought after and is responsible for the oxidative cleavage of the C19=C20 double bond of the farnesyl group. pnas.org

The MpaDE' enzyme, a fusion of a cytochrome P450 (MpaD') and a hydrolase (MpaE'), also plays a role in the pathway, catalyzing both hydroxylation and subsequent intramolecular lactonization to form the phthalide core. pnas.orgbiorxiv.org Following the initial cleavage by MpaB', a series of β-oxidation steps occur within the peroxisome, ultimately shortening the side chain to form demethylmycophenolic acid (DMMPA). pnas.orgoup.com The final step is the O-methylation of the C5 hydroxyl group of DMMPA by the cytosolic O-methyltransferase MpaG', yielding the final product, mycophenolic acid. pnas.orgnih.gov

Table 2: Key Enzymes in the Mycophenolic Acid Biosynthetic Pathway

| Enzyme | Function | Subcellular Location |

| MpaC | Polyketide synthase; forms 5-methylorsellinic acid (5-MOA) | Cytosol |

| MpaDE | P450-hydrolase fusion; converts 5-MOA to 5,7-dihydroxy-4-methylphthalide (DHMP) | Endoplasmic Reticulum |

| MpaA' | Prenyltransferase; attaches farnesyl pyrophosphate to DHMP | Golgi Apparatus |

| MpaB' | Oxygenase; initiates oxidative cleavage of the farnesyl side chain | Endoplasmic Reticulum |

| MpaG' | O-methyltransferase; catalyzes the final methylation step to form MPA | Cytosol |

| MpaH' | Acyl-coenzyme A hydrolase; involved in the final steps of side-chain modification | Peroxisome |

O-Methyltransferase (MpaG') in Terminal Methylation

The final step in the biosynthesis of mycophenolic acid is a methylation reaction catalyzed by the enzyme O-methyltransferase MpaG'. biorxiv.orgpnas.org This enzyme is dependent on S-adenosyl-L-methionine (SAM) and is responsible for the 5-O-methylation of the phthalide ring of MPA precursors. researchgate.netresearchgate.net MpaG' exhibits significant substrate flexibility, capable of methylating several intermediates in the MPA pathway. researchgate.netnih.gov

Key substrates for MpaG' include:

Demethylmycophenolic acid (DMMPA) : The methylation of DMMPA is the canonical final step to produce MPA. researchgate.netresearchgate.net

4-farnesyl-3,5-dihydroxy-6-methylphthalide (FDHMP) : MpaG' can methylate this earlier precursor. researchgate.netnih.gov

An intermediate with three fewer carbons than FDHMP (FDHMP-3C) : This compound, resulting from the oxidative cleavage of the farnesyl side chain, is also a substrate for MpaG'. researchgate.netuniprot.org

The catalytic activity of MpaG' involves a dyad of histidine and glutamic acid residues (H306-E362) that deprotonate the C5 hydroxyl group of the substrate, preparing it for methylation by SAM. researchgate.netnih.gov The enzyme possesses a large, semi-open substrate-binding pocket that accommodates the various precursors with their differently modified farnesyl moieties. researchgate.netnih.gov Although the order can vary, the methylation of FDHMP-3C to yield MFDHMP-3C is a crucial step preceding the involvement of the peroxisomal machinery. uniprot.org This methylation occurs in the cytosol before the intermediate is transported into the peroxisomes. uniprot.orgresearchgate.net

Acyl-Coenzyme A Hydrolase (MpaH') and Product Release

The enzyme Acyl-Coenzyme A Hydrolase, MpaH', plays a critical gatekeeping role in the final stage of MPA biosynthesis within the peroxisomes. biorxiv.orgeurekalert.org MpaH' is a type I acyl-CoA thioesterase that catalyzes the hydrolysis of mycophenolic acid-CoA (MPA-CoA), releasing the final product, mycophenolic acid. researchgate.netproteopedia.org

The function of MpaH' is highly specific. eurekalert.orgproteopedia.org After a series of β-oxidation cycles shorten the side chain of the MPA precursor, the resulting MPA-CoA is the specific substrate for MpaH'. uniprot.orgnih.gov This high substrate specificity is crucial for the efficiency of the pathway, as it prevents two key events:

The undesired hydrolysis of other cellular acyl-CoAs. proteopedia.org

The further shortening of the MPA-CoA side chain by the β-oxidation machinery. eurekalert.orgproteopedia.org

By acting as a "valve," MpaH' effectively terminates the β-oxidation process at the correct point, ensuring the specific and efficient production of mycophenolic acid. eurekalert.orgsdu.edu.cn The structure of MpaH' reveals a canonical α/β-hydrolase fold but with an unusually large cap domain, which contributes to its strict substrate specificity. researchgate.netproteopedia.org

Subcellular Compartmentalization of Biosynthetic Enzymes

The biosynthesis of mycophenolic acid is a prime example of a compartmentalized metabolic pathway in fungi. biorxiv.orgnih.gov The enzymes responsible for the various synthetic steps are not randomly distributed within the cell but are precisely localized to specific organelles. eurekalert.orgnih.gov This spatial organization is essential for regulating the metabolic flux, preventing unwanted side reactions, and isolating potentially toxic intermediates. nih.gov The entire pathway is elegantly coordinated between enzymes located in the cytosol, Golgi apparatus, endoplasmic reticulum, and peroxisomes. biorxiv.orgnih.gov

Cytosolic, Golgi Apparatus-Associated, Endoplasmic Reticulum-Bound, and Peroxisomal Localization

The subcellular locations of the key enzymes in the mycophenolic acid biosynthetic pathway have been identified through detailed microscopic observation and functional characterization. biorxiv.orgnih.govnih.gov

The distribution is as follows:

Cytosol : The pathway begins in the cytosol with the polyketide synthase MpaC', which assembles the initial polyketide backbone. uniprot.orgnih.gov The terminal methylation step, catalyzed by the O-methyltransferase MpaG', also occurs in the cytosol. biorxiv.orgnih.gov

Endoplasmic Reticulum (ER) : The P450-hydrolase fusion enzyme MpaDE' and the oxygenase MpaB' are bound to the ER membrane. nih.govuniprot.orgnih.gov MpaDE' is responsible for the hydroxylation and subsequent lactonization of the initial polyketide, while MpaB' performs the oxidative cleavage of the farnesyl side chain. biorxiv.orguniprot.org

Golgi Apparatus : The prenyltransferase MpaA', which attaches the farnesyl group to the phthalide core, is associated with the Golgi apparatus. biorxiv.orgnih.govnih.gov

Peroxisomes : The final stages of side-chain modification and product release occur in the peroxisomes. This includes the acyl-CoA ligase (PbACL891), the β-oxidation machinery, and the acyl-CoA hydrolase MpaH'. pnas.orgresearchgate.netnih.gov

Cooperation with β-Oxidation Catabolism Machineries

A unique feature of mycophenolic acid biosynthesis is its cooperation with the primary metabolic machinery of β-oxidation. biorxiv.orgpnas.org This process is essential for tailoring the length of the terpenoid side chain to form the final active compound. mdpi.com

The sequence of events is as follows:

Following oxidative cleavage by the ER-bound MpaB' and methylation by the cytosolic MpaG', the resulting intermediate, MFDHMP-3C, is small enough to diffuse into the peroxisomes. uniprot.orguniprot.org

Inside the peroxisome, an acyl-CoA ligase (PbACL891) activates the intermediate by attaching a Coenzyme A (CoA) molecule, forming MFDHMP-3C-CoA. uniprot.orgnih.gov This CoA ligation effectively traps the intermediate within the peroxisome. sdu.edu.cn

The peroxisomal β-oxidation machinery then sequentially shortens the acyl chain. uniprot.orgnih.gov

This chain-shortening process continues until the molecule is converted to MPA-CoA. uniprot.orgnih.gov

Finally, the peroxisomal acyl-CoA hydrolase MpaH' specifically hydrolyzes MPA-CoA to release mycophenolic acid, terminating the process and preventing further degradation. eurekalert.orgproteopedia.orgnih.gov

This elegant interplay between secondary metabolite biosynthetic enzymes and primary catabolic pathways highlights the metabolic versatility and efficiency of fungi. biorxiv.orgpnas.org

Pharmacokinetic and Pharmacodynamic Research Methodologies

Research on Pharmacokinetic Variability

The substantial differences in how individuals absorb, distribute, metabolize, and excrete mycophenolic acid have been a major focus of research. frontiersin.orgnih.gov Factors contributing to this variability include genetic makeup, organ function, and co-administered medications. oatext.com

Glucuronidation Pathways and UGT Enzyme Research (e.g., UGT1A9, UGT1A8, UGT2B7)

The primary metabolic pathway for MPA is glucuronidation, a process mediated by a family of enzymes known as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). nih.govpharmgkb.org Research has identified several key UGT isoforms involved in the metabolism of MPA.

Key UGT Enzymes in MPA Metabolism:

UGT1A8: This isoform is primarily expressed in the gastrointestinal tract and kidneys and also contributes to the formation of MPAG. nih.govpharmgkb.org Research on UGT1A8 variants has shown that some polymorphisms can lead to decreased glucuronidation activity, which may result in higher MPA exposure. nih.gov

The interplay of these enzymes and their genetic variants is a significant area of pharmacogenetic research, aiming to predict an individual's response to MPA therapy. nih.gov

Table 1: Key UGT Enzymes and their Role in Mycophenolic Acid Metabolism

| Enzyme | Primary Location(s) | Metabolite Formed | Impact of Genetic Variants on MPA Exposure |

| UGT1A9 | Liver, Kidney, Gastrointestinal Tract nih.gov | MPAG nih.govpharmgkb.org | Polymorphisms can enhance glucuronidation, leading to lower MPA exposure nih.gov |

| UGT1A8 | Kidney, Gastrointestinal Tract nih.gov | MPAG nih.govpharmgkb.org | Variants may decrease glucuronidation, potentially increasing MPA exposure nih.gov |

| UGT2B7 | Liver | AcMPAG nih.govtandfonline.com | Polymorphisms may have a modest effect on MPA kinetics tandfonline.com |

Enterohepatic Recirculation Dynamics and Research Implications

A significant characteristic of MPA pharmacokinetics is its enterohepatic recirculation. eur.nloatext.com After oral administration, MPA is absorbed and metabolized in the liver to MPAG. universiteitleiden.nl This metabolite is then excreted into the bile, enters the gastrointestinal tract, where it can be converted back to active MPA by the gut microbiota, and is then reabsorbed into the bloodstream. pharmgkb.orguniversiteitleiden.nl This process creates a secondary peak in the plasma concentration-time profile of MPA, typically occurring 6 to 12 hours after dosing. pharmgkb.orgoatext.com

Research indicates that this recirculation contributes significantly to the total MPA exposure, accounting for an estimated 40% of the area under the concentration-time curve (AUC). oatext.com The dynamics of enterohepatic recirculation are influenced by several factors, including the composition of the gut microbiome. nih.gov Studies have shown that the presence of specific β-glucuronidase-producing bacteria, such as certain Bacteroides species, is associated with enhanced MPA enterohepatic recirculation and higher MPA blood concentrations. nih.gov

Conversely, disruptions to the gut flora, for instance due to antibiotic use, can reduce this recirculation and lead to lower MPA exposure. iu.edu Co-administration of certain drugs can also interfere with this process. For example, cyclosporine inhibits the transporter protein (multidrug resistance-associated protein 2 or MRP2) responsible for excreting MPAG into the bile, thereby reducing enterohepatic recirculation and significantly lowering MPA exposure by about 40%. nih.govuniversiteitleiden.nl This interaction highlights the importance of considering concomitant medications in MPA therapy research.

Impact of Protein Binding on Free Mycophenolic Acid Concentrations

Mycophenolic acid is highly bound to plasma proteins, primarily albumin, with a bound fraction of approximately 97% in individuals with normal organ function. oatext.combioline.org.br The unbound, or free, fraction of MPA (fMPA) is the pharmacologically active portion of the drug. eur.nlnih.gov Therefore, any changes in protein binding can have a significant impact on the concentration of active drug available.

Several factors can alter MPA protein binding:

Hypoalbuminemia: Lower levels of serum albumin, a condition known as hypoalbuminemia, lead to a decrease in the number of available binding sites for MPA. This results in an increased free fraction of the drug. nih.gov Studies in lupus nephritis patients have shown a significant negative relationship between serum albumin concentration and the MPA free fraction.

Renal Impairment: In patients with renal insufficiency, the accumulation of the metabolite MPAG can occur. bioline.org.brub.edu MPAG can displace MPA from its binding sites on albumin, leading to an increased fMPA fraction. nih.govub.edu This displacement, however, is often compensated by an increase in MPA glucuronidation, which can result in decreased total MPA exposure while the free MPA exposure remains relatively unchanged. nih.govub.edu

Displacement by other substances: Other endogenous or exogenous substances that bind to albumin can also compete with MPA, potentially increasing its free fraction.

Research has shown that while changes in albumin levels can substantially affect total MPA concentrations, they may have a less pronounced effect on the exposure to unbound MPA. arxiv.org This has led to the recommendation in some research contexts to monitor unbound MPA, especially in patients with low albumin levels, to better guide therapy. arxiv.org

Table 2: Factors Influencing Mycophenolic Acid Protein Binding

| Factor | Mechanism | Effect on Free MPA Fraction |

| Hypoalbuminemia | Reduced number of protein binding sites | Increased |

| Renal Impairment | Displacement of MPA from albumin by accumulated MPAG bioline.org.brnih.gov | Increased nih.gov |

| Drug Interactions | Competition for albumin binding sites | Potentially Increased |

Advanced Monitoring and Optimization Strategies in Research

Given the high pharmacokinetic variability of MPA, research has focused on developing advanced monitoring strategies to individualize therapy and optimize outcomes. frontiersin.orgoatext.com

Therapeutic Drug Monitoring (TDM) Research Methodologies

Therapeutic drug monitoring (TDM) is a key research and clinical tool used to adjust drug dosages based on measured concentrations in the blood. ppm.edu.plresearchgate.net For MPA, TDM is advocated due to the established relationship between drug exposure and clinical outcomes, such as the risk of organ rejection or adverse effects. oatext.com

Research methodologies for TDM of MPA involve various analytical techniques to measure drug concentrations in plasma or serum. ppm.edu.pl High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered gold-standard methods due to their high specificity and sensitivity. ppm.edu.pl Immunoassays are also used but can be subject to cross-reactivity with MPA metabolites, particularly AcMPAG, which can lead to an overestimation of the true MPA concentration. ppm.edu.plresearchgate.net

The most reliable indicator of total MPA exposure and its relationship with clinical outcomes is the area under the plasma concentration-time curve over a 12-hour dosing interval (AUC₀₋₁₂). A therapeutic range for the MPA AUC₀₋₁₂ of 30–60 mg·h/L is widely accepted as being associated with a lower risk of acute rejection in transplant recipients. nih.gov

However, determining the full AUC₀₋₁₂ is a cumbersome process, requiring multiple blood samples over a 12-hour period. This has driven extensive research into developing limited sampling strategies (LSS) to estimate the AUC from a smaller number of blood draws. nih.gov These strategies use mathematical models and regression equations based on concentrations at specific time points (e.g., C0, C1, C2, C4) to predict the full AUC. frontiersin.orgnih.gov

Research has shown that LSS models with three or four time points can provide a reasonably accurate estimation of the MPA AUC, making TDM more practical in a clinical research setting. frontiersin.orgnih.gov The significance of AUC measurement lies in its ability to identify patients who are under- or over-exposed to the drug, allowing for dose adjustments to bring their exposure within the therapeutic window, thereby optimizing the balance between efficacy and toxicity. oatext.combmj.com Meta-analyses have confirmed a significant correlation between MPA AUC and clinical response in conditions like lupus nephritis. bmj.com

Development and Validation of Limited Sampling Strategies (LSS)

Therapeutic drug monitoring (TDM) is crucial for drugs like mycophenolic acid, where a "one-size-fits-all" approach is often inadequate. unimelb.edu.au However, obtaining a full area under the concentration-time curve (AUC), which is the most accurate measure of drug exposure, requires multiple blood samples over a dosing interval, a process that is both burdensome for patients and costly. To address this, researchers have developed and validated Limited Sampling Strategies (LSS). These strategies use a small number of blood samples, taken at specific time points, to accurately estimate the total drug exposure (AUC). researchgate.netresearchgate.net

Two primary methodologies are employed to develop LSS: multiple linear regression analysis and the Bayesian approach. researchgate.netasm.org Multiple linear regression uses statistical equations to predict the AUC from the concentrations at a few, optimally chosen time points. asm.org The Bayesian method, on the other hand, utilizes a population pharmacokinetic model to estimate an individual's AUC, offering more flexibility in sample timing. asm.orgeur.nl

For mycophenolic acid, numerous LSS have been developed and validated across different patient populations, including kidney and heart transplant recipients. nih.govfrontiersin.org For instance, in stable renal transplant recipients not receiving corticosteroids, one validated LSS equation is: MPA AUC = 9.328 + 1.311C1 + 1.455C2 + 2.901C4, where C1, C2, and C4 represent the MPA concentrations at 1, 2, and 4 hours post-dose, respectively. nih.gov Another study in children with systemic lupus erythematosus developed a four-point LSS that was predictive of the 12-hour AUC. indianjnephrol.org The development of these strategies often involves a two-group method, where one group of patients is used to create the model (index group) and another is used to test its predictive performance (validation group). nih.govcapes.gov.br The accuracy of these models is assessed by comparing the LSS-predicted AUC to the actual AUC, with criteria for bias and precision typically set within ±15%. nih.gov

Table 1: Examples of Limited Sampling Strategies for Mycophenolic Acid

| Patient Population | LSS Equation | Number of Samples | Sampling Times (post-dose) | Reference |

|---|---|---|---|---|

| Steroid-free Renal Transplant Recipients | MPA AUC = 9.328 + 1.311*C1 + 1.455*C2 + 2.901*C4 | 3 | 1, 2, and 4 hours | nih.gov |

| Adult Kidney and Liver Transplant Recipients (Enteric-Coated MPA) | Not specified, but 3 and 4 time-point equations developed | 3 or 4 | 1, 3, and 9 hours or 1, 2, 3, and 6 hours | capes.gov.br |

| Children with Systemic Lupus Erythematosus | Not specified, but 4 and 5 point equations developed | 4 or 5 | Within 3 hours | indianjnephrol.org |

| Renal Transplant Children | MPA-AUC0-12 = 12.6 + 7.78*C0 + 0.9*C1 + 1.3*C2 | 3 | 0, 1, and 2 hours | academicjournals.org |

Pharmacodynamic Monitoring Approaches (e.g., IMPDH Activity in Peripheral Blood Mononuclear Cells)

Pharmacodynamic monitoring offers a different approach to individualizing MPA therapy by directly measuring the biological effect of the drug. Mycophenolic acid exerts its immunosuppressive effect by inhibiting the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH). researchgate.netcornell.edu Therefore, measuring IMPDH activity in peripheral blood mononuclear cells (PBMCs) can provide a direct assessment of the level of immunosuppression. researchgate.netmdpi.com

Several methods have been developed to measure IMPDH activity, often involving high-performance liquid chromatography (HPLC) to quantify the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). cornell.edumdpi.com Research has shown an inverse relationship between MPA concentration and IMPDH activity. frontierspartnerships.orgnih.gov Following administration of mycophenolate mofetil (MMF), a prodrug of MPA, IMPDH activity is significantly reduced, with maximal inhibition occurring around the time of peak MPA concentration. researchgate.netfrontierspartnerships.org

Studies have demonstrated the potential clinical utility of IMPDH monitoring. In a study of renal transplant recipients, patients who experienced graft rejection had significantly higher pre-dose IMPDH activity compared to those without rejection. mdpi.com This suggests that monitoring IMPDH activity could help identify patients at risk of under-immunosuppression. mdpi.com In healthy volunteers, a wide range of baseline IMPDH activity has been observed, which may account for some of the interindividual variability in response to MMF. researchgate.net The development of reliable, non-radioactive assays for IMPDH activity has made this type of monitoring more feasible for clinical application. researchgate.netcapes.gov.br

Table 3: Findings from IMPDH Activity Monitoring Studies

| Study Population | Key Finding | Measurement Method | Reference |

|---|---|---|---|

| Renal Transplant Recipients | Patients with graft rejection had significantly higher predose IMPDH activity. | Liquid chromatography–mass spectrometry | mdpi.com |

| Children with Nephrotic Syndrome | Lowest IMPDH activity was observed at the highest MPA concentration. | HPLC-UV | mdpi.com |

| Healthy Volunteers & MMF-treated Patients | Significant reduction of IMPDH activity (65-100%) after MMF administration. | Isocratic ion-pair reversed phase HPLC | researchgate.net |

| Canine Model | An inverse relationship was found between MPA concentration and IMPDH activity. | Assay measuring IMPDH activity in whole blood | nih.gov |

Pharmacogenomic Research for Personalized Therapies (e.g., SLCO1B1, ABCC2, CYP3A5 polymorphisms)

Pharmacogenomics investigates how genetic variations influence an individual's response to drugs. For mycophenolic acid, research has focused on polymorphisms in genes encoding drug-metabolizing enzymes and transporters, which can affect its pharmacokinetics and, consequently, its efficacy and toxicity. nih.govtandfonline.com

Key genes of interest include those for uridine 5′-diphospho-glucuronosyltransferases (UGTs), which are responsible for metabolizing MPA, and transmembrane transporters like the ATP-binding cassette (ABC) and solute carrier (SLC) families. nih.govtandfonline.com Specifically, polymorphisms in ABCC2 (encoding the MRP2 transporter) and SLCO1B1 (encoding the OATP1B1 transporter) have been studied for their potential impact on MPA pharmacokinetics. nih.govjst.go.jp Mycophenolic acid glucuronide (MPAG), the main metabolite of MPA, is a substrate for these transporters. jst.go.jp

While some studies have found associations, the results have not always been consistent. For instance, some research has shown that polymorphisms in SLCO1B1 and SLCO1B3 significantly influence the pharmacokinetics of MPAG, but not necessarily MPA itself. jst.go.jp One study found that the SLCO1B1 521T>C polymorphism was associated with MPA trough concentrations, with patients carrying the CC genotype having higher concentrations. researchgate.net However, other studies have not found a significant association between SLCO1B1 polymorphisms and MPA pharmacokinetics. researchgate.netwjgnet.com Similarly, studies on the -24C>T polymorphism in ABCC2 have yielded conflicting results regarding its effect on MPA pharmacokinetics. wjgnet.comresearchgate.net

Polymorphisms in CYP3A5, a gene involved in the metabolism of co-administered drugs like tacrolimus (B1663567), can also indirectly influence MPA exposure. Tacrolimus can affect MPA pharmacokinetics, and thus, genetic variations affecting tacrolimus metabolism can have a knock-on effect on MPA levels. mdpi.com

The complex interplay of these genetic factors underscores the need for further research to clarify their roles and to develop robust pharmacogenetic-guided dosing strategies for mycophenolic acid. nih.govtandfonline.com

Table 4: Summary of Pharmacogenomic Research on Mycophenolic Acid

| Gene (Protein) | Polymorphism | Potential Impact on MPA | Findings | Reference |

|---|---|---|---|---|

| SLCO1B1 (OATP1B1) | 521T>C (rs4149056) | Altered MPA/MPAG transport | Associated with higher MPA trough concentrations in some studies; other studies found no association with MPA pharmacokinetics. | researchgate.netwjgnet.com |

| ABCC2 (MRP2) | -24C>T (rs717620) | Altered MPAG transport | Some studies report associations with MPA exposure, while others find no significant effect. | wjgnet.comresearchgate.net |

| CYP3A5 | *3 | Indirectly affects MPA levels via interaction with co-administered tacrolimus. | Variants are associated with tacrolimus dose requirements, which can influence MPA pharmacokinetics. | mdpi.com |

Mechanisms of Mycophenolic Acid Resistance

Target-Specific Resistance Mechanisms

Resistance to MPA often arises from changes related to its direct target, the IMPDH enzyme. These adaptations can include increasing the amount of the enzyme, either through enhanced gene expression or by increasing the number of gene copies, as well as mutations that make the enzyme less sensitive to the inhibitor. oup.com Some organisms even possess a second, inherently resistant version of the IMPDH gene. oup.combrandeis.edu

One of the primary responses to MPA exposure is the transcriptional upregulation of the IMPDH gene. oup.com By increasing the transcription of the gene, cells produce more IMPDH protein, which can effectively "soak up" the inhibitor, allowing a sufficient amount of enzyme to remain active for cell survival. ashpublications.org In the yeast Saccharomyces cerevisiae, for instance, the IMD2 gene is transcriptionally induced in the presence of MPA. pnas.org This upregulation is a key component of its resistance, and mutations in the transcription machinery that prevent this induction render the yeast sensitive to the drug. pnas.orgnih.gov Studies have shown that chronic exposure of Jurkat cells (a human T-lymphocyte cell line) to MPA can lead to a four-fold increase in the concentration of MPA required to inhibit cell growth, which is suggested to be linked to the overexpression or upregulation of IMPDH II. ashpublications.org

Another mechanism to increase the amount of IMPDH enzyme is through gene amplification, which increases the dosage of the IMPDH gene. oup.com This strategy allows for a higher baseline level of IMPDH production, contributing to resistance. This has been observed in various organisms as a mechanism to overcome the inhibitory effects of MPA. oup.com

Point mutations within the IMPDH gene can lead to amino acid substitutions that decrease the enzyme's sensitivity to MPA. While the drug binding site may remain identical, these changes can alter the enzyme's underlying function in a way that renders the drug less effective. brandeis.edu A notable example is the substitution at position 267. In the MPA-producing fungus Penicillium brevicompactum, the IMPDH enzyme (PbIMPDHA) contains a serine at position 267 (Ser267), which accounts for its resistance to MPA. nih.gov When this serine is replaced with alanine (B10760859), the residue commonly found in MPA-sensitive eukaryotic IMPDHs, the enzyme becomes sensitive to the inhibitor. nih.gov Conversely, substituting the alanine with a serine in the IMPDH of Aspergillus nidulans confers resistance to MPA. nih.govresearchgate.net Similar substitutions at analogous positions have been identified in other fungi, such as an Ala-to-Thr change at residue 251 in a resistant strain of Candida albicans and an Ala-to-Ser substitution at position 253 in the IMD2 protein of Saccharomyces cerevisiae. oup.comnih.govresearchgate.net

| Organism | Mutation/Substitution | Effect on MPA Resistance |

| Penicillium brevicompactum | Ser267 in PbIMPDHA | Confers resistance. nih.gov |

| Aspergillus nidulans | Ala267Ser | Increases resistance. nih.govresearchgate.net |

| Candida albicans | Ala251Thr | Increases resistance. oup.comnih.gov |

| Saccharomyces cerevisiae | Ala253Ser in IMD2 | Contributes to resistance. oup.com |

| Pneumocystis jirovecii | Ala261Ser | Confers resistance. oup.com |

Some MPA-producing fungi, such as Penicillium brevicompactum and Penicillium roqueforti, have evolved a sophisticated self-resistance mechanism by possessing a second, distinct IMPDH-encoding gene, known as mpaF. oup.comnih.govplos.org This gene is located within the MPA biosynthetic gene cluster and encodes an atypical variant of the IMPDH enzyme (IMPDH-B) that is insensitive to MPA. oup.comresearchgate.netnih.gov The expression of mpaF is sufficient to confer a high degree of resistance. nih.gov When mpaF from P. brevicompactum was expressed in the non-MPA-producing fungus Aspergillus nidulans, the transformed fungus showed dramatically increased resistance to MPA. nih.gov Interestingly, in P. roqueforti, the mpaF gene appears to have a dual function, being involved in both MPA biosynthesis and self-resistance. nih.govplos.orgresearchgate.net The exact structural determinants of resistance in the MpaF protein are still not fully understood. oup.comresearchgate.net

Point Mutations and Substitutions in IMPDH Conferring Resistance (e.g., Ser267)

Alterations in Purine (B94841) Salvage Pathways

In addition to target-specific mechanisms, resistance to MPA can also be achieved by altering metabolic pathways to bypass the drug's effects.

Mycophenolic acid specifically inhibits the de novo pathway for guanine (B1146940) nucleotide synthesis. iu.edu However, many cells possess an alternative route for producing these nucleotides, known as the purine salvage pathway. This pathway, primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), allows cells to synthesize guanosine (B1672433) from alternative sources, thereby circumventing the block imposed by MPA. iu.eduresearchgate.net The presence and activity of this salvage pathway can contribute to MPA resistance. iu.edu While lymphocytes are particularly sensitive to MPA due to their reliance on the de novo pathway, other cell types with a more active salvage pathway can be inherently more resistant. iu.edu It is hypothesized that variability in the efficiency of the HPRT salvage pathway among individuals may contribute to differences in MPA response. iu.edu

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The primary mechanism of action for Mycophenolic Acid is the inhibition of the de novo pathway for guanosine nucleotide synthesis. accord-healthcare.asia However, many cell types can utilize an alternative "salvage" pathway to produce purine nucleotides. nih.gov The key enzyme in this salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). nih.govaacrjournals.orgresearchgate.net

HGPRT catalyzes the conversion of purine bases, such as guanine and hypoxanthine (B114508), directly into their respective nucleotides, guanosine monophosphate (GMP) and inosine (B1671953) monophosphate (IMP). aacrjournals.orgyeastgenome.org When MPA blocks the de novo pathway by inhibiting IMPDH, cells with sufficient HGPRT activity can bypass this blockade by utilizing pre-existing guanine to synthesize GMP. aacrjournals.org This circumvention of the MPA-induced metabolic block is a significant mechanism of resistance. aacrjournals.org

The clinical relevance of this pathway is highlighted by the recommendation to avoid MPA in patients with rare hereditary deficiencies of HGPRT, such as Lesch-Nyhan and Kelley-Seegmiller syndromes. accord-healthcare.asiapharmgkb.orgeuropa.eu These patients are heavily dependent on the de novo synthesis pathway, and its inhibition by MPA can lead to an exacerbation of their disease symptoms. pharmgkb.org Conversely, in tumors, high activity of HGPRT has been correlated with resistance to MPA, whereas low activity is associated with sensitivity. aacrjournals.org This suggests that the level of HGPRT activity can be a determinant of cellular response to mycophenolic acid.

| Enzyme/Pathway | Function in Resistance | Effect on Mycophenolic Acid Efficacy |

| HGPRT Salvage Pathway | Bypasses the MPA-induced block on IMPDH by converting guanine directly to GMP. nih.govaacrjournals.org | Decreased |

| De Novo Synthesis | The primary target pathway of MPA, inhibited at the IMPDH step. nih.govdrugbank.com | Target for Inhibition |

Xanthine (B1682287) Incorporation and IMPDH-Independent Guanine Nucleotide Synthesis

A distinct mechanism of resistance involves the direct incorporation of xanthine to bypass the need for IMPDH activity. Mycophenolic acid specifically blocks the conversion of inosine-5'-monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). aacrjournals.orgnih.gov A novel resistance mechanism was identified in a strain of the protozoan parasite Tritrichomonas foetus that was 50-fold more resistant to MPA than the wild type. nih.gov

In this resistant strain, researchers found no alterations in the IMPDH enzyme itself, nor in the uptake or metabolism of MPA. nih.gov Instead, the resistance was attributed to a metabolic rewiring that allowed the parasite to synthesize guanine nucleotides without a functional IMPDH pathway. nih.gov The resistant strain demonstrated a markedly enhanced ability to incorporate exogenous xanthine into its nucleotide pool, directly forming XMP and thus bypassing the IMP-to-XMP conversion step that MPA inhibits. nih.gov

Further investigation revealed two key alterations in the purine salvage network of the resistant parasite: deficient hypoxanthine transport and reduced adenine (B156593) deaminase activity. nih.gov The net effect of these changes was a lower intracellular concentration of hypoxanthine. nih.gov In the wild-type parasite, hypoxanthine and adenine inhibit the incorporation of xanthine; this inhibition was absent in the resistant strain, allowing it to efficiently salvage xanthine even in the presence of other purines. nih.gov

Research Findings in Tritrichomonas foetus Resistance

| Feature | Wild Type Strain | MPA-Resistant Strain |

| MPA IC50 | 20 µM nih.gov | 1 mM (50-fold increase) nih.gov |

| IMPDH Enzyme | Indistinguishable from resistant strain. nih.gov | Indistinguishable from wild type. nih.gov |

| MPA Uptake/Metabolism | No difference detected. nih.gov | No difference detected. nih.gov |

| Primary Resistance Mechanism | - | Efficient incorporation of xanthine to form XMP, bypassing IMPDH. nih.gov |

| Purine Transport | Normal hypoxanthine transport. nih.gov | Deficient in hypoxanthine transport. nih.gov |

Influence of Drug Metabolism and Transport on Resistance

The intracellular concentration of active mycophenolic acid is a critical determinant of its efficacy. This concentration is tightly regulated by a complex interplay of metabolic inactivation (glucuronidation), reactivation (hydrolysis), and transport proteins that control the drug's uptake and efflux.

Mycophenolic Acid Glucuronide Hydrolysis and Intracellular Concentration Regulation

Mycophenolic acid is primarily metabolized in the liver, intestine, and kidneys by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) into mycophenolic acid glucuronide (MPAG). frontiersin.orgoaepublish.comnih.gov MPAG is the main metabolite and is biologically inactive. accord-healthcare.asia This glucuronidation process is a detoxification mechanism that facilitates excretion.

However, the MPAG metabolite is not necessarily permanently inert. It can be hydrolyzed back to the active MPA by the enzyme β-glucuronidase. aacrjournals.org This process of de-conjugation can occur within cells or in the gastrointestinal tract following biliary excretion of MPAG, leading to reabsorption of active MPA (a process known as enterohepatic recirculation). oaepublish.comub.edu

The balance between glucuronidation by UGTs and hydrolysis by β-glucuronidase can therefore regulate the intracellular concentration of active MPA. aacrjournals.org Research has shown a correlation in tumors between sensitivity to MPA and the relative activities of β-glucuronidase and HGPRT. aacrjournals.org Because the MPAG metabolite is unable to cross the cell membrane, a high level of intracellular β-glucuronidase activity can increase the concentration of the free, active acid within the cell, potentially overcoming resistance caused by rapid glucuronidation. aacrjournals.org

Impaired Drug Uptake or Enhanced Efflux

The net intracellular concentration of mycophenolic acid is governed by the balance between its influx into the cell and its efflux out of the cell. This movement across the cell membrane is mediated by various drug transport proteins.

Enhanced efflux, or the active pumping of a drug out of the cell, is a well-established mechanism of drug resistance. Efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily, can reduce the intracellular accumulation of therapeutic agents to sub-therapeutic levels. nih.gov For instance, multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) are involved in the biliary excretion of the MPAG metabolite. frontiersin.orgub.eduresearchgate.net In the fungus Candida albicans, the major facilitator superfamily (MFS) transporter FLU1 has been shown to confer resistance to MPA, suggesting it may function as an MPA efflux pump. nih.gov

Conversely, impaired drug uptake can also lead to resistance by preventing the drug from reaching its intracellular target. While specific uptake transporters for MPA itself are less characterized, the transport of its metabolites is well-documented. Organic anion-transporting polypeptides (OATPs) are involved in the hepatic uptake of MPAG from the circulation. frontiersin.orgjst.go.jp Any genetic or pharmacological alteration that impairs the uptake of MPA or enhances its efflux from target cells would lower its intracellular concentration, thereby constituting a mechanism of drug resistance.

Preclinical and Translational Research Studies

In Vitro Model Systems Research

In vitro studies have been instrumental in dissecting the cellular and molecular effects of mycophenolic acid on a variety of cell types, including immune cells, endothelial cells, and cancer cell lines. These investigations have shed light on its antiproliferative, pro-apoptotic, and anti-angiogenic properties.

Research utilizing human lymphoid and monocytic cell lines has revealed the profound effects of MPA on these immune cell populations. In studies involving the T-lymphocytic cell line MOLT-4 and the monocytic cell lines THP-1 and U937, MPA has been shown to inhibit proliferation, arrest the cell cycle in the S phase, and induce apoptosis. nih.govresearchgate.net These effects are linked to its primary mechanism of action: the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine (B1672433) nucleotides essential for DNA synthesis. nih.govnih.gov

Furthermore, in all three cell lines, MPA treatment led to an increase in lipid droplets. nih.gov In the monocytic cell lines, THP-1 and U937, MPA also induced an increase in cell volume and the number of lysosomes. nih.gov These changes, along with a reduction in nucleoli-containing nuclei and a significant increase in neutral lipids (primarily triacylglycerols) in the monocytic cells, suggest that MPA promotes their terminal differentiation. nih.gov The induction of apoptosis and differentiation in both lymphocytes and monocytes is believed to contribute to the immunosuppressive and anti-inflammatory effects observed clinically. nih.govoup.com The pro-apoptotic effects of MPA on the U937 monocytic cell line have been confirmed in other studies, highlighting its potential to modulate monocyte and macrophage responses. oup.com

Table 1: Effects of Mycophenolic Acid on Human Lymphoid and Monocytic Cell Lines

| Cell Line | Cell Type | Key Findings with MPA Treatment | Reference |

|---|---|---|---|

| MOLT-4 | T-lymphocytic | Inhibits proliferation, arrests cell cycle in S phase, increases apoptosis, increases lipid droplets. | nih.gov |

| THP-1 | Monocytic | Inhibits proliferation, arrests cell cycle in S phase, increases apoptosis, increases lipid droplets, increases cell volume, increases lysosome number, promotes differentiation. | nih.gov |

| U937 | Monocytic | Inhibits proliferation, arrests cell cycle in S phase, increases apoptosis, increases lipid droplets, increases cell volume, increases lysosome number, promotes differentiation. | nih.govoup.com |

Investigations into the effects of mycophenolic acid on endothelial cells have uncovered multifaceted impacts on vascular biology. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), MPA has been shown to exert several anti-inflammatory and anti-angiogenic effects. nih.gov Specifically, MPA markedly inhibited the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) at both the mRNA and surface protein levels. nih.gov This, in turn, suppressed the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory cascade. nih.gov MPA also reduced TNF-α-induced interleukin-6 (IL-6) secretion by HUVECs. nih.gov Interestingly, the inhibitory effects of MPA on ICAM-1 expression and IL-6 secretion were not reversed by the addition of guanosine, suggesting a mechanism independent of guanosine nucleotide depletion. nih.gov Furthermore, MPA was found to decrease angiogenesis in a three-dimensional collagen gel system, reduce the migration of endothelial cells in a wound healing assay, and inhibit their proliferation. nih.gov

Research on Endothelial Colony Forming Cells (ECFCs), a type of vascular precursor cell involved in vascular repair, has revealed that MPA can induce cellular senescence. plos.orgnih.gov Treatment with MPA decreased the proliferation, clonogenic potential, and vasculogenic function of ECFCs in a dose-dependent manner. plos.orgnih.govnih.gov This was accompanied by an increase in senescence-associated β-galactosidase expression, p21 gene expression, and p53 phosphorylation, all markers of cellular senescence. plos.orgnih.govnih.gov The diminished proliferation and induction of senescence in ECFCs could be rescued by the addition of exogenous guanosine, consistent with MPA's known mechanism of inhibiting IMPDH. plos.orgnih.govnih.gov These findings suggest that MPA's potent anti-angiogenic and pro-senescent effects on vascular precursor cells could potentially impact vascular repair and regeneration. plos.orgnih.goviu.edu

Table 2: Effects of Mycophenolic Acid on Endothelial Cells

| Cell Type | Key Findings with MPA Treatment | Reference |

|---|---|---|

| HUVEC | Inhibited TNF-α-induced ICAM-1 expression and neutrophil adhesion, reduced TNF-α-induced IL-6 secretion, decreased angiogenesis, reduced migration, inhibited proliferation. | nih.gov |

| ECFC | Decreased proliferation, clonogenic potential, and vasculogenic function; induced cellular senescence (increased β-galactosidase, p21, and p53 phosphorylation). | plos.orgnih.govnih.gov |

The antiproliferative properties of mycophenolic acid have been explored in various cancer cell lines. In pancreatic cancer cell lines, MPA has demonstrated growth-inhibitory effects and a reduction in the expression of vascular endothelial growth factor (VEGF). nih.gov These effects were reversible with the addition of guanosine, supporting an IMPDH-dependent mechanism. nih.gov Studies on a panel of pancreatic cancer cell lines, including CFPAC1 and S2-013, confirmed the dose-responsive inhibitory effect of MPA. metabolism-cancer.com

Investigations into human adenocarcinoma cell lines have also shown the antiproliferative activity of MPA. For example, MPA has been shown to suppress the proliferation of colon adenocarcinoma cell lines. researchgate.net The growth of various human tumor cell lines, including T-cell leukemia (Molt-4), pancreatic adenocarcinoma (CaPan-2), non-small-cell lung adenocarcinoma (CaLu-3), and colon adenocarcinoma (LS174T, T84), was inhibited by MPA in vitro. nih.gov

Table 3: In Vitro Effects of Mycophenolic Acid on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings with MPA Treatment | Reference(s) |

|---|---|---|---|

| Pancreatic Cancer | CFPAC1, S2-013, KPC, CaPan-2 | Growth inhibition, reduced VEGF expression (reversible with guanosine). | nih.govmetabolism-cancer.comnih.gov |

| Human Adenocarcinoma | CaLu-3 (non-small-cell lung), LS174T, T84 (colon) | Inhibition of cell proliferation. | researchgate.netnih.gov |

| T-cell Leukemia | Molt-4 | Growth inhibition. | nih.gov |

Mycophenolic acid has been shown to modulate the expression of various immune cell surface markers and functional proteins. In vitro studies on canine peripheral blood mononuclear cells stimulated with mitogens revealed that MPA caused a decrease in the expression of CD3, CD8, and the activation marker CD25. plos.orgnih.gov However, its impact on CD4 and the B-cell marker CD21 was minimal. plos.orgnih.gov The expression of the transcription factor FoxP3, associated with regulatory T cells, was also negatively affected by MPA, depending on the method of cell stimulation. plos.orgnih.gov Furthermore, MPA inhibited the expression of proliferating cell nuclear antigen (PCNA), indicating a block in lymphocyte proliferation. plos.org

In human CD4+ T cells, MPA treatment inhibited the production of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α, while IL-2 production was not affected. nih.gov Phenotypic analysis of these cells showed that MPA enhanced the expression of the negative co-stimulatory molecules PD-1 and CTLA-4, as well as FoxP3. nih.gov Conversely, the expression of the positive co-stimulators CD27 and CD28 was decreased, while CD25 expression remained unchanged. nih.gov Other studies have also reported that MPA does not inhibit the expression of CD25 on activated T-lymphocytes. nih.govnih.govaai.org

Table 4: Effects of Mycophenolic Acid on Immune Cell Phenotype and Functional Markers

| Marker | Cell Type | Effect of MPA | Reference(s) |

|---|---|---|---|

| CD3 | Canine Lymphocytes | Decreased expression | plos.orgnih.gov |

| CD4 | Canine Lymphocytes | Negligible impact | plos.orgnih.gov |

| CD8 | Canine Lymphocytes | Decreased expression | plos.orgnih.gov |

| CD21 | Canine B-Lymphocytes | Negligible impact | plos.orgnih.gov |

| CD25 | Canine Lymphocytes, Human T-cells | Decreased expression (canine), Unaffected (human) | nih.govplos.orgnih.govnih.govnih.govaai.org |

| FoxP3 | Canine Lymphocytes, Human CD4+ T-cells | Decreased or unaffected (canine, stimulation-dependent), Enhanced expression (human) | plos.orgnih.govnih.gov |

| PCNA | Canine Lymphocytes | Inhibited expression | plos.org |

Cancer Cell Line Investigations (e.g., Human Adenocarcinoma, Pancreatic Cancer)

In Vivo Animal Model Research

In vivo studies in various animal models have been crucial for confirming the immunosuppressive and other therapeutic effects of mycophenolic acid observed in vitro and for establishing its potential for clinical use.

Mycophenolate mofetil, the prodrug of MPA, has demonstrated significant efficacy in prolonging the survival of allografts and xenografts in a range of animal models, including rodents, dogs, and monkeys. capes.gov.brnih.gov In a murine model of skin transplantation, intermittent treatment with nanoparticles encapsulating MPA resulted in a significant extension of allograft survival compared to conventional MPA treatment. researchgate.net

In rodent models, MMF has been shown to prolong heart allograft survival and increase xenograft survival. capes.gov.brhres.cahres.ca It has also been effective in reversing ongoing allograft rejection without causing severe toxicity. hres.cahres.ca The survival of grafts long after the cessation of treatment suggested the induction of tolerance. hres.cahres.ca In a rat renal allograft model, MMF attenuated the functional and morphological changes associated with chronic rejection. scilit.com

Furthermore, in vivo studies on human tumor xenografts in athymic nude mice have shown that MMF can significantly inhibit the growth of various tumors, including T-cell leukemia, pancreatic adenocarcinoma, non-small-cell lung adenocarcinoma, and colon adenocarcinoma. nih.gov However, a preclinical study using human-derived pancreatic cancer xenografts showed only a moderate inhibition of tumor growth with MPA, although it did reduce the expression of VEGF. nih.gov

Table 5: Summary of In Vivo Allograft and Xenograft Survival Studies with Mycophenolic Acid/Mycophenolate Mofetil

| Animal Model | Graft Type | Key Findings | Reference(s) |

|---|---|---|---|

| Rodents (Mice, Rats) | Heart Allograft | Prolonged survival, reversal of ongoing rejection, induction of tolerance. | capes.gov.brhres.cahres.ca |

| Rodents (Rats) | Renal Allograft | Attenuation of chronic rejection changes. | scilit.com |

| Rodents (Mice) | Skin Allograft | Significant extension of survival with nanoparticle-encapsulated MPA. | researchgate.net |

| Dogs | Renal Allograft | Effective in preventing graft rejection. | hres.cahres.ca |

| Monkeys | Various Allografts | Effective in prolonging survival. | nih.gov |

| Athymic Nude Mice | Human Tumor Xenografts (various) | Significant inhibition of subcutaneous tumor growth. | nih.gov |

| Mice | Human Pancreatic Cancer Xenografts | Moderate inhibition of tumor growth, reduced VEGF expression. | nih.gov |

Models of Autoimmune and Inflammatory Diseases

Mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF), have been extensively studied in various animal models of autoimmune and inflammatory diseases, demonstrating significant immunomodulatory and anti-inflammatory effects.

Experimental Allergic Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. In Lewis rats with actively induced EAE, oral treatment with MMF delayed the development of the disease and reduced the antibody response to myelin basic protein. nih.gov When administered at the onset of clinical symptoms, MMF led to a more rapid recovery compared to controls. nih.gov This was associated with reduced infiltration of T cells, B cells, macrophages, and dendritic cells into the brainstems of the MMF-treated rats. nih.gov Furthermore, MMF treatment resulted in lower levels of mRNA for various pro-inflammatory cytokines in the brainstem. nih.gov Studies in rat models of EAE have also shown that MMF improves neurological function and alters blood T-lymphocyte subsets. msdiscovery.org

Lupus

In murine models of lupus nephritis, such as the MRL/lpr and NZB × NZW F1 mice, MMF has been shown to improve outcomes. tandfonline.com Treatment with MMF in MRL/lpr mice reduced the likelihood of developing albuminuria, resulted in histologically less severe glomerulonephritis, and decreased immunoglobulin and C3 deposits in the glomerular capillary walls compared to control mice. tandfonline.comresearchgate.net In NZB x NZW F1 mice, MMF treatment has been shown to delay renal function deterioration and prolong survival. researchgate.netoup.com The therapeutic effects of MMF in these models are associated with the suppression of autoantibody production. researchgate.netoup.com Some studies suggest that MMF blocks the development of immune complex-mediated glomerulonephritis. oup.com

Psoriasis

Mycophenolic acid has been investigated for its therapeutic potential in psoriasis, a condition characterized by epithelial hyperproliferation. oup.com Early studies in animal models indicated that MPA possesses antitumor activity. oup.comnih.gov In a double-blind study involving patients with psoriasis, MPA demonstrated superiority over placebo in improving the mean severity score of the disease. nih.gov The mechanism is believed to involve the inhibition of nucleic acid synthesis, thereby inhibiting the growth and replication of hyperproliferating cells. oup.comnih.gov

Rheumatoid Arthritis (RA)

MMF has been evaluated as a potential treatment for rheumatoid arthritis. nih.gov It has shown efficacy in animal models of experimental arthritis. nih.gov The therapeutic effect in inflammatory rheumatic conditions is thought to be associated with its anti-inflammatory properties. termedia.pl MMF and its active metabolite, MPA, inhibit the de novo pathway of purine (B94841) biosynthesis, which has a greater anti-proliferative effect on lymphocytes than on other cell types. nih.gov In rodent fibroblast models, MPA has been shown to inhibit the activation of inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory process. nih.gov

Table 1: Summary of Mycophenolic Acid Research in Autoimmune and Inflammatory Disease Models

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Experimental Allergic Encephalomyelitis (EAE) | Lewis Rats | Delayed disease development, reduced antibody response, accelerated recovery, decreased CNS inflammation. nih.gov |

| Lupus Nephritis | MRL/lpr and NZB × NZW F1 Mice | Reduced albuminuria, less severe glomerulonephritis, decreased immune complex deposition, prolonged survival. tandfonline.comresearchgate.netoup.com |

| Psoriasis | Animal Models, Human Clinical Trials | Antitumor activity, significant improvement in disease severity scores compared to placebo. oup.comnih.gov |

| Rheumatoid Arthritis | Rodent Models | Anti-inflammatory effects, inhibition of lymphocyte proliferation, inhibition of iNOS in fibroblasts. nih.govnih.govtermedia.pl |

Renal Ischemia/Reperfusion Injury Models

Mycophenolate mofetil (MMF) has been investigated for its protective effects in animal models of renal ischemia/reperfusion (I/R) injury, a condition often unavoidable in renal transplantation. In a unilateral renal I/R injury model in Sprague-Dawley rats, MMF treatment significantly improved renal function in both the short and long term and effectively prevented interstitial fibrosis. nih.gov This protective effect was associated with decreased secretion of TGF-β1 and expression of MCP-1 in the renal tissue, along with significantly less macrophage infiltration. nih.gov

Further studies have explored the combination of mycophenolic acid with other agents. In a rat model of ischemic acute tubular necrosis, the combination of mycophenolic acid with the polyphenolic compounds curcumin (B1669340) and quercetin (B1663063) was found to reduce renal injury and facilitate repair. capes.gov.brauajournals.org This combination therapy was associated with less tubular damage and attenuation of renal inflammation. capes.gov.br

However, some studies have shown more complex effects. In one study using C57BL/6J mice, MMF treatment started after the initial injury was found to worsen kidney tubular damage at day 10 post-injury and increase the tubular apoptotic index. nih.gov This was accompanied by a reduction in the total number of kidney-infiltrating mononuclear cells, including specific T-cell subsets and Foxp3+ regulatory T cells. nih.gov These findings suggest that the timing of MMF administration and its effects on lymphocyte populations, particularly regulatory T cells, can influence the outcome of renal repair after I/R injury. nih.gov

Tumor Xenograft Models for Anticancer Efficacy

The antitumor potential of mycophenolic acid (MPA) and its prodrug, mycophenolate mofetil (MMF), has been evaluated in various tumor xenograft models. MPA was initially noted for its antitumour activity in certain animal models. oup.comnih.gov

In studies using nude mice harboring human tumor xenografts, MMF has demonstrated significant inhibition of subcutaneous tumor growth. researchgate.net These models included various cancer cell lines such as T-lymphoblast (A3.01), T-cell leukemia (Molt-4), pancreatic adenocarcinoma (CaPan-2), non-small-cell lung adenocarcinoma (CaLu-3), colon adenocarcinoma (LS174T and T84), and B-cell lymphoma (Daudi). researchgate.net

Specifically in osteosarcoma, the active metabolite MPA efficiently inhibited the growth of human osteosarcoma cell lines in vitro. nih.gov In vivo studies using nude mice with 143B cell xenografts showed that daily oral administration of MMF significantly suppressed tumor growth. nih.gov Furthermore, in a tail vein-lung metastasis model using the same cell line, MMF treatment led to a significant reduction in the number of lung metastatic nodules. nih.gov These findings suggest that MPA/MMF can effectively control osteosarcoma tumor growth and metastasis. nih.gov

While some studies have shown that MMF can inhibit tumor cell growth and angiogenesis in vitro, the in vivo antitumor effects have been variable in some models, which may be related to bioavailability. researchgate.net

Veterinary Medicine Applications and Research (e.g., Canine Autoimmune Diseases)